N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Description

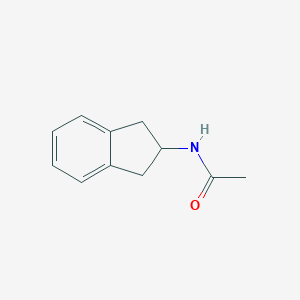

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBOEYUWFJGVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498854 | |

| Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13935-80-3 | |

| Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13935-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Executive Summary

This document provides a detailed technical overview of N-(2,3-Dihydro-1H-inden-2-yl)acetamide, a molecule of interest within chemical synthesis and drug discovery. The guide elucidates the compound's precise chemical identity, including its IUPAC nomenclature and structural formula. A significant portion is dedicated to a robust and reproducible laboratory-scale synthesis protocol, detailing the strategic choices behind the methodology. Furthermore, this guide compiles essential physicochemical properties and discusses the compound's current and potential applications, primarily as a versatile synthetic intermediate. This paper is intended to serve as a foundational resource for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific communication and reproducibility. The compound in focus is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: The correct IUPAC name for the compound is N-(2,3-dihydro-1H-inden-2-yl)acetamide . This name unambiguously describes an acetamide group attached to the nitrogen atom at the 2-position of a 2,3-dihydro-1H-indene (commonly known as indane) scaffold.

Synonyms: In literature and commercial catalogs, this compound may be referred to by various synonyms, including N-acetyl-2-aminoindane.

Structural Formula:

The two-dimensional structure of N-(2,3-Dihydro-1H-inden-2-yl)acetamide is depicted below:

Image Source: PubChem CID 140740

This structure consists of a bicyclic indane core, where a benzene ring is fused to a cyclopentane ring. The acetamide functional group (-NHC(O)CH₃) is substituted at the second position of the saturated five-membered ring.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, purification, and application in experimental settings. The key properties of N-(2,3-Dihydro-1H-inden-2-yl)acetamide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | PubChem |

| Molecular Weight | 175.23 g/mol | PubChem |

| CAS Number | 16029-08-0 | PubChem |

| Appearance | Solid (predicted) | --- |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: Some physical properties like melting point and boiling point are not extensively reported in publicly available literature and may require experimental determination.

Synthesis and Mechanistic Rationale

N-(2,3-Dihydro-1H-inden-2-yl)acetamide is most commonly and efficiently synthesized via the N-acetylation of its corresponding primary amine precursor, 2-aminoindane. This reaction is a classic example of nucleophilic acyl substitution.

Underlying Principle: Nucleophilic Acyl Substitution

The synthesis hinges on the nucleophilic character of the primary amine group in 2-aminoindane. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of an acetylating agent (e.g., acetyl chloride or acetic anhydride). The choice of acetylating agent and reaction conditions is critical for achieving high yield and purity.

-

Acetyl Chloride: Highly reactive, often providing rapid and complete conversion. However, it generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent protonation of the starting amine, which would render it non-nucleophilic.

-

Acetic Anhydride: A less reactive but effective alternative. It produces acetic acid as a byproduct, which is less corrosive than HCl. The reaction may require mild heating or a catalyst to proceed at an optimal rate.

Detailed Laboratory Synthesis Protocol

This protocol describes the synthesis using the widely available and effective combination of 2-aminoindane and acetyl chloride in the presence of a tertiary amine base.

Materials and Reagents:

-

2-Aminoindane

-

Acetyl Chloride (AcCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Appropriate solvents for TLC (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoindane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Expertise & Experience: Anhydrous solvent is crucial to prevent hydrolysis of the highly reactive acetyl chloride. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct that would otherwise form a non-reactive ammonium salt with the starting material. Using a slight excess of the base ensures complete neutralization.

-

-

Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice-water bath. Add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes.

-

Causality: The reaction is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate, prevent side reactions, and ensure safety.

-

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC. A common mobile phase is 30-50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine. The reaction is complete when the 2-aminoindane spot is no longer visible (visualized, for example, with a ninhydrin stain).[1]

-

Workup and Quenching: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid and unreacted acetyl chloride), water, and finally brine.

-

Trustworthiness: This aqueous workup is a critical purification step. The bicarbonate wash neutralizes any remaining acidity, and the brine wash helps to remove water from the organic layer, facilitating the subsequent drying step.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-(2,3-Dihydro-1H-inden-2-yl)acetamide can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or by column chromatography on silica gel if necessary to obtain a highly pure white solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the N-acetylation of 2-aminoindane.

Applications and Biological Context

The primary utility of N-(2,3-Dihydro-1H-inden-2-yl)acetamide lies in its role as a synthetic intermediate and a structural motif in medicinal chemistry.

-

Building Block in Drug Discovery: The indane core is a privileged scaffold found in numerous biologically active compounds.[2] Acetylation of the 2-amino group can serve as a protecting group strategy or as a key step in the elaboration of more complex molecules. Derivatives of 2-aminoindane have been investigated for a range of biological activities, including potential antibacterial properties and interactions with monoamine transporters.[3][4] The parent compound, 2-aminoindane, exhibits stimulant effects, highlighting the neuropharmacological relevance of this chemical class.[4]

-

Research Chemical: This compound serves as a well-defined derivative for use in structure-activity relationship (SAR) studies. By comparing the biological or chemical properties of N-acetylated 2-aminoindane to the parent amine or other derivatives, researchers can probe the importance of the amine functionality and the steric/electronic effects of the acetyl group.

Safety and Handling

As a laboratory chemical, N-(2,3-Dihydro-1H-inden-2-yl)acetamide should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, general precautions for related amides and research chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The precursor, 2-aminoindane, and the acetylating agents used in its synthesis carry their own specific hazards, and their respective SDS documents must be consulted and followed prior to use.

Conclusion

N-(2,3-Dihydro-1H-inden-2-yl)acetamide is a compound with a clearly defined chemical structure and a straightforward, high-yielding synthetic pathway. Its value is primarily realized in its application as a versatile intermediate for the synthesis of more complex molecules, particularly within the field of medicinal chemistry where the 2-aminoindane scaffold is of continued interest. This guide provides the foundational knowledge, from nomenclature to a validated synthesis protocol, required for its effective use in a research and development setting.

References

-

PubChem. N-(2,3-dihydro-1H-inden-1-yl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-(2,3-dihydro-1H-inden-5-yl)acetamide. National Center for Biotechnology Information. [Link]

-

Frankish, N. H., et al. (2008). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

-

Wallach, J., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. [Link]

-

Rüzgar, D., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2-Aminoindane. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Indenyl Acetamide Compounds: A Technical Guide for Drug Development Professionals

Foreword: Unveiling a New Frontier in Medicinal Chemistry

In the ever-evolving landscape of drug discovery, the quest for novel chemical scaffolds with potent and selective therapeutic activities remains a paramount objective. This technical guide delves into the burgeoning field of indenyl acetamide compounds, a class of molecules demonstrating significant promise across various therapeutic areas, most notably in oncology. As researchers and drug development professionals, our focus is to not only identify active compounds but to deeply understand their underlying mechanisms of action, enabling the rational design of next-generation therapeutics. This document serves as a comprehensive resource, synthesizing current knowledge on indenyl acetamide derivatives, their synthesis, biological evaluation, and putative mechanisms of action. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Indenyl Acetamide Scaffold: A Privileged Structure in Drug Discovery

The indenyl ring system, a bicyclic aromatic hydrocarbon, fused with an acetamide moiety, creates a unique chemical scaffold with diverse pharmacological potential. The inherent structural features of this scaffold, including its aromaticity, planarity, and the presence of a hydrogen-bond-accepting amide group, provide a versatile platform for molecular interactions with biological targets. Variations in substitution patterns on both the indenyl ring and the acetamide nitrogen allow for the fine-tuning of physicochemical properties and biological activity.

Our investigation into this class of compounds reveals a significant focus on their anticancer properties. Several studies have highlighted the potent cytotoxic effects of indenyl acetamide derivatives against a range of human cancer cell lines.

Synthesis and Characterization of Indenyl Acetamide Derivatives

The synthesis of indenyl acetamide derivatives typically involves a multi-step process, culminating in the coupling of a substituted indenyl precursor with an appropriate acetamide side chain. A key synthetic strategy involves the reaction of 2-(3/4-Hydroxybenzylidene)-6-substituted-2,3-dihydro-1H-inden-1-ones with suitable 2-chloroacetamides to yield the final indenyl acetamide products[1].

General Synthetic Workflow:

Caption: General synthetic scheme for indenyl acetamide derivatives.

The structural elucidation of these synthesized compounds is paramount to confirming their identity and purity. A combination of spectroscopic techniques is routinely employed for this purpose.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) stretch of the amide and the indenone, as well as N-H stretching vibrations.

-

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To determine the electronic environment of protons in the molecule, confirming the connectivity of the indenyl and acetamide moieties and the substitution patterns.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation analysis.

Therapeutic Applications: A Focus on Anticancer Activity

Preclinical studies have demonstrated the potent anticancer activity of specific indenyl acetamide derivatives against a panel of human cancer cell lines. The National Cancer Institute's (NCI) 60-cell line screen has been a valuable tool in identifying the broad-spectrum anticancer potential of these compounds[1].

Quantitative Data Summary:

| Compound ID | Cancer Type | Cell Line | Growth Inhibition (%) |

| 3e | Leukemia | RPMI-8226 | 61.47 |

| Non-Small Cell Lung Cancer | NCI-H522 | 79.31 | |

| Breast Cancer | T-47D | 62.82 | |

| 10d | Stomach Cancer | SNU-16 | > Reference Drugs |

| 4, 6c, 6d, 6e, 10a | Colon Cancer | COLO205 | > Reference Drugs |

Data synthesized from multiple sources[1][2].

Notably, compound 3e , identified as 2-(3-((6-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide, has shown significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines[1]. Furthermore, indenyl-thiazole and indenyl-formazan derivatives have demonstrated potent activity against stomach and colon cancer cell lines, in some cases exceeding the efficacy of standard reference drugs[2].

Unraveling the Mechanism of Action: The Tubulin Hypothesis

While the precise mechanism of action for all indenyl acetamide compounds is an active area of investigation, a compelling body of evidence points towards the disruption of microtubule dynamics through the inhibition of tubulin polymerization as a primary mode of anticancer activity. This hypothesis is supported by several lines of reasoning:

-

Structural Analogy: The indenyl acetamide scaffold shares structural similarities with other known tubulin polymerization inhibitors, such as certain indole derivatives, which are known to bind to the colchicine binding site on β-tubulin[3].

-

Cellular Effects: The observed cytotoxic effects and cell cycle arrest are consistent with the known consequences of microtubule disruption. Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape[1].

-

Molecular Docking Studies: In silico molecular docking studies of structurally related thiazole-based acetamide derivatives have shown favorable binding affinities at the colchicine binding site of tubulin, suggesting a direct interaction[1]. These studies reveal key hydrophobic and hydrogen bonding interactions that likely contribute to the inhibitory activity.

Proposed Signaling Pathway:

Caption: Proposed mechanism of action for indenyl acetamide compounds.

This proposed mechanism suggests that by binding to tubulin, indenyl acetamide compounds prevent the formation of microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis in cancer cells.

Experimental Protocols: A Guide for Laboratory Investigation

To facilitate further research and validation of the therapeutic potential of indenyl acetamide compounds, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of a Representative Indenyl Acetamide Compound

This protocol is adapted from the synthesis of 2-[3/4-((6-substituted-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy]-N-(heteroaryl)acetamide derivatives[1].

Step 1: Synthesis of 2-(3-Hydroxybenzylidene)-6-chloro-2,3-dihydro-1H-inden-1-one

-

To a solution of 6-chloro-2,3-dihydro-1H-inden-1-one (1 mmol) in ethanol, add 3-hydroxybenzaldehyde (1.2 mmol).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.

Step 2: Synthesis of 2-(3-((6-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide (Compound 3e)

-

To a solution of the intermediate from Step 1 (1 mmol) in dry acetone, add anhydrous potassium carbonate (1.5 mmol).

-

Add 2-chloro-N-(thiazol-2-yl)acetamide (1.1 mmol).

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

In Vitro Anticancer Activity Screening (NCI-60 Protocol Adaptation)

This protocol is a generalized adaptation of the NCI-60 screening methodology[4].

Cell Culture and Plating:

-

Maintain the desired human cancer cell lines in RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.

-

Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

-

Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours.

Compound Treatment:

-

Prepare stock solutions of the indenyl acetamide compounds in DMSO.

-

Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.

-

Add the compound dilutions to the appropriate wells of the 96-well plates. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for an additional 48-72 hours.

Growth Inhibition Assay (Sulforhodamine B - SRB Assay):

-

After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle control.

In Vitro Tubulin Polymerization Assay

This protocol is based on commercially available tubulin polymerization assay kits.

Reaction Setup:

-

Reconstitute lyophilized tubulin protein (>97% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.

-

Prepare a reaction mixture containing the tubulin solution, GTP (to a final concentration of 1 mM), and a fluorescence reporter (e.g., DAPI).

-

Add the indenyl acetamide compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine or nocodazole) and a negative control (vehicle).

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.

-

An increase in fluorescence indicates tubulin polymerization into microtubules.

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

Determine the effect of the indenyl acetamide compounds on the rate and extent of tubulin polymerization compared to the controls. Calculate IC₅₀ values for inhibition of polymerization.

Future Directions and Concluding Remarks

The indenyl acetamide scaffold represents a promising new avenue for the development of novel therapeutics, particularly in the field of oncology. The preliminary data on their potent anticancer activity, coupled with a plausible and druggable mechanism of action, warrants further investigation.

Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a broader library of indenyl acetamide derivatives to establish robust structure-activity relationships (SAR) and improve potency and selectivity.

-

Mechanism of Action Confirmation: Conducting further experiments to definitively confirm the inhibition of tubulin polymerization and explore potential off-target effects. This could include cell-based assays to visualize microtubule disruption and binding assays to determine the affinity for tubulin.

-

In Vivo Efficacy and Pharmacokinetics: Evaluating the most promising lead compounds in animal models of cancer to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

-

Exploration of Other Therapeutic Areas: Given the diverse biological activities of acetamide derivatives, investigating the potential of indenyl acetamides in other disease areas such as neurodegenerative and inflammatory disorders could be a fruitful endeavor[5].

References

-

Karaburun, A. C., Gundogdu-Karaburun, N., Yurttas, L., Kayagil, I., & Demirayak, S. (2019). Synthesis and Anticancer Activity of Some 1H-inden-1-one Substituted (Heteroaryl)Acetamide Derivatives. Letters in Drug Design & Discovery, 16(7), 773-782. [Link]

-

Alfaifi, G. H., Farghaly, T. A., & Abdellattif, M. H. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLoS ONE, 18(3), e0274459. [Link]

-

Ludueña, R. F., & Roach, M. C. (1991). Tubulin sulfhydryl groups as probes and targets for antimitotic and alkylating agents. Pharmacology & Therapeutics, 49(1-2), 133-152. [Link]

-

Madadi, M., Perez-Pineiro, R., & Cabrera, E. (2019). Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. Molecules, 24(17), 3123. [Link]

-

Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. [Link]

-

Saturnino, C., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(5), 3358-3367. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

-

Zhang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors. Scientific Reports, 13(1), 4873. [Link]

-

National Cancer Institute. (n.d.). NCI-60 Screening Methodology. [Link]

-

Hisham, M., et al. (2022). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Journal of Molecular Structure, 1265, 133422. [Link]

-

Tecan. (2021, March 23). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

R-NMR. (n.d.). SOP data acquisition. [Link]

Sources

- 1. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. dctd.cancer.gov [dctd.cancer.gov]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Robust and Validated Analytical Methods for the Quantification of N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical procedures for the accurate and reliable quantification of N-(2,3-Dihydro-1H-inden-2-yl)acetamide. This compound is of significant interest as a potential metabolite of 2-aminoindane or as a process-related impurity in pharmaceutical manufacturing.[1] Ensuring its precise measurement is critical for safety, efficacy, and regulatory compliance. We present two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices.

Introduction: The Rationale for Quantification

N-(2,3-Dihydro-1H-inden-2-yl)acetamide is the N-acetylated metabolite of 2-aminoindane (2-AI), a compound belonging to a class of substances with psychoactive properties.[1][2] The metabolic fate of parent compounds is a cornerstone of drug development and safety assessment. Furthermore, N-acetylated derivatives can arise as process-related impurities during the synthesis of active pharmaceutical ingredients (APIs). Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate the rigorous identification and quantification of such impurities to ensure product safety.[3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][6] This application note provides the foundational protocols and validation insights to empower researchers to confidently quantify N-(2,3-Dihydro-1H-inden-2-yl)acetamide, adhering to the highest standards of scientific integrity.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Application

This method employs reversed-phase HPLC, a cornerstone of pharmaceutical analysis, to separate N-(2,3-Dihydro-1H-inden-2-yl)acetamide from related substances. The molecule contains an aromatic ring (a chromophore), which allows for sensitive detection using a UV detector. This method is designed for robustness, cost-effectiveness, and ease of implementation, making it ideal for routine quality control (QC) testing of drug substances and finished products where analyte concentrations are expected to be relatively high (e.g., >0.05%).

The causality behind this choice rests on the physicochemical properties of the analyte. Its moderate polarity makes it well-suited for retention on a C18 stationary phase, with elution controlled by a polar mobile phase (e.g., water/acetonitrile).

Experimental Protocol

Instrumentation and Reagents:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance, volumetric flasks, pipettes.

-

N-(2,3-Dihydro-1H-inden-2-yl)acetamide reference standard.

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid (or other suitable buffer components like phosphate salts).

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 10 minutes, hold for 2 min, return to 20% B over 1 min, equilibrate for 2 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 215 nm |

| Run Time | 15 minutes |

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of acetonitrile. Degas both solutions before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-(2,3-Dihydro-1H-inden-2-yl)acetamide reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

-

Sample Preparation (for a Drug Substance): Accurately weigh approximately 50 mg of the drug substance into a 50 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to the mark. This yields a sample concentration of 1000 µg/mL.

-

System Suitability and Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Make five replicate injections of a mid-range calibration standard (e.g., 10 µg/mL). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

-

Inject the calibration standards in sequence, followed by the prepared samples.

-

Method Validation Summary (as per ICH Q2(R1))[4][7]

| Parameter | Typical Acceptance Criteria | Expected Performance |

| Specificity | Peak purity > 99%; no interference from blank or placebo. | Achieved |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.5 - 100 µg/mL |

| Range | 80-120% of the test concentration.[4] | 0.8 - 120 µg/mL |

| Accuracy (Recovery) | 98.0% - 102.0% | Typically within 100 ± 2% |

| Precision (Repeatability, RSD) | RSD ≤ 2.0% for n=6 preparations | ≤ 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.15 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.5 µg/mL |

| Robustness | Insensitive to small changes in flow rate, temp, pH. | No significant impact on results observed |

Visualization: HPLC-UV Workflow

Caption: Workflow for quantification by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application

For applications requiring ultra-high sensitivity and selectivity, such as quantifying trace-level impurities or analyzing the compound in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[7][8][9] This technique couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. The analyte is ionized (typically via electrospray ionization, ESI) and fragmented, and a specific precursor-to-product ion transition is monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, enabling quantification at picogram or femtogram levels.[10][11]

The choice of LC-MS/MS is driven by the need for definitive confirmation and quantification at levels far below the capabilities of UV detection. It is the preferred method for pharmacokinetic studies, metabolite identification, and testing for genotoxic impurities where permissible limits are extremely low.[3]

Experimental Protocol

Instrumentation and Reagents:

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

-

Mass spectrometry data acquisition and analysis software.

-

All reagents from Method 1, plus an isotopically labeled internal standard (IS), e.g., N-(2,3-Dihydro-1H-inden-2-yl)acetamide-d3, if available. If not, a structurally similar compound can be used.

-

For biological samples: Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, cold acetonitrile).[7]

LC-MS/MS Conditions:

| Parameter | Condition (Liquid Chromatography) |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Parameter | Condition (Mass Spectrometry) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| MRM Transitions | Analyte: m/z 176.1 → 134.1 (Quantifier), 176.1 → 116.1 (Qualifier)IS (d3): m/z 179.1 → 137.1 |

| Collision Energy | Optimized for each transition (e.g., 15-25 eV) |

Note: The exact m/z values for MRM transitions must be determined experimentally by infusing a standard solution of the analyte.

Step-by-Step Protocol (Plasma Sample):

-

Standard and QC Preparation: Prepare calibration and quality control (QC) samples by spiking known amounts of the analyte stock solution into a blank biological matrix (e.g., control plasma).

-

Sample Pre-treatment (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the Internal Standard working solution (e.g., 100 ng/mL).

-

Add 300 µL of cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

-

Extraction: Transfer the supernatant to a clean vial or 96-well plate.

-

Analysis: Inject the prepared extract into the LC-MS/MS system. Quantify the analyte peak area relative to the internal standard peak area.

Method Validation Summary

| Parameter | Typical Acceptance Criteria | Expected Performance |

| Selectivity | No interfering peaks at the retention time of the analyte in blank matrix. | Achieved |

| Linearity | Correlation coefficient (r²) ≥ 0.995 | 0.05 - 100 ng/mL |

| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10:1, with acceptable accuracy and precision. | ~0.05 ng/mL |

| Matrix Effect | Assessed and compensated for by the internal standard. | IS-normalized matrix factor between 0.85 and 1.15 |

| Recovery | Consistent and reproducible. | >85% |

Visualization: LC-MS/MS Workflow

Caption: Workflow for quantification by LC-MS/MS.

Discussion and Method Selection

The choice between the HPLC-UV and LC-MS/MS methods is dictated entirely by the analytical objective.

-

HPLC-UV is the workhorse for routine analysis in a QC environment. Its simplicity, lower cost, and robustness are advantageous for analyzing bulk material or formulations where the analyte concentration is well above 0.05%.

-

LC-MS/MS is indispensable when high sensitivity and selectivity are paramount.[9][12] It is the only viable choice for bioanalysis (pharmacokinetic studies), trace impurity analysis (especially for potentially mutagenic impurities), and for providing unequivocal structural confirmation.

Both methods, when properly validated according to ICH guidelines, provide a self-validating system that ensures the trustworthiness of the generated data.[4][13] The continuous monitoring of system suitability and the use of QC samples during analysis verify that the method remains valid over time.[14][15]

References

-

Analytical Chemistry (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. ACS Publications. Available at: [Link]

-

ResearchGate (n.d.). Gas chromatography–mass spectrometry of eight aminoindanes. Available at: [Link]

-

PubMed (n.d.). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Available at: [Link]

- Google Patents (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.

-

Acta Scientific (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Available at: [Link]

-

PubMed (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Available at: [Link]

-

PubMed Central (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]

-

SpringerLink (2024). A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Available at: [Link]

-

European Medicines Agency (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

ResearchGate (n.d.). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Available at: [Link]

-

Scribd (n.d.). Derivatives in HPLC Analysis Techniques. Available at: [Link]

-

ResearchGate (n.d.). Development of an analytical method for the determination and quantification of n-nitrosodimethylamine in olmesartan by HPLC-MS/MS. Available at: [Link]

-

Lab Manager (2024). ICH Q2(R2) and Q14: A Modernized Approach. Available at: [Link]

-

FDA (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

-

Journal of Food and Drug Analysis (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Available at: [Link]

-

Agilent (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

-

ResearchGate (n.d.). FDA issues revised guidance for analytical method validation. Available at: [Link]

-

ProQuest (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. Available at: [Link]

-

ResearchGate (n.d.). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Available at: [Link]

-

gmp-compliance.org (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

-

YouTube (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

-

BioPharm International (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

-

Starodub (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

-

ProPharma (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid | bioRxiv [biorxiv.org]

- 9. jfda-online.com [jfda-online.com]

- 10. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 13. starodub.nl [starodub.nl]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Application Note & Protocol: A Validated Method for the N-Acetylation of 2-Aminoindane

Introduction: The Significance of N-Acetylation in Modulating Bioactive Scaffolds

In the landscape of medicinal chemistry and drug development, the structural modification of bioactive molecules is a cornerstone of optimizing pharmacological profiles. Among the vast array of chemical transformations, N-acetylation stands out as a fundamental and highly effective strategy. This reaction introduces an acetyl group onto a nitrogen atom, a subtle alteration that can profoundly impact a molecule's properties, including its solubility, metabolic stability, and interaction with biological targets.[1][2] The subject of this guide, 2-aminoindane (2-AI), is a rigid scaffold that has garnered significant interest as a stimulant and a core structure in the design of monoamine releasing agents that interact with norepinephrine and dopamine transporters.[3][4]

The N-acetylation of 2-aminoindane to yield N-(2,3-dihydro-1H-inden-2-yl)acetamide serves as a quintessential example of how a simple derivatization can be employed to explore structure-activity relationships (SAR). This protocol provides a robust, reproducible, and thoroughly explained experimental procedure for this transformation, designed for researchers in organic synthesis, medicinal chemistry, and pharmacology. By detailing not just the "how" but also the "why" behind each step, this document aims to equip scientists with a self-validating system for synthesizing and purifying N-acetyl-2-aminoindane with high fidelity.

Reaction Principle: Nucleophilic Acyl Substitution

The N-acetylation of 2-aminoindane with acetic anhydride is a classic example of nucleophilic acyl substitution.[5] In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine in 2-aminoindane acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[6][7] This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an acetate ion—a good leaving group—to form the stable amide product, N-acetyl-2-aminoindane. A molecule of acetic acid is generated as a byproduct for each molecule of the amine that reacts.[8][9]

The reaction is typically performed in a suitable solvent and may be conducted at room temperature or with gentle heating, depending on the desired reaction rate. The choice of acetic anhydride as the acetylating agent is advantageous due to its high reactivity and the relative ease of removing the acetic acid byproduct during the work-up procedure.[5]

Experimental Workflow Overview

Sources

- 1. mdpi.com [mdpi.com]

- 2. cem.de [cem.de]

- 3. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 5. reactionweb.io [reactionweb.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

Application Notes: N-(2,3-Dihydro-1H-inden-2-yl)acetamide as a Putative LRRK2 Kinase Inhibitor for Parkinson's Disease Research

Introduction

Neurodegenerative diseases, such as Parkinson's Disease (PD), are characterized by the progressive loss of neuronal structure and function.[1][2] A key pathological hallmark in a subset of PD cases is the hyperactivity of Leucine-Rich Repeat Kinase 2 (LRRK2).[3][4] Mutations in the LRRK2 gene are the most common genetic cause of PD, and elevated LRRK2 kinase activity is also observed in idiopathic forms of the disease.[3][5] This has positioned LRRK2 as a promising therapeutic target, with significant efforts underway to develop potent and selective inhibitors.[5][6][7]

While some research has explored the neuroprotective potential of various acetamide derivatives[1][2] and compounds with a 2,3-dihydro-1H-inden-1-one scaffold[8], the specific compound N-(2,3-Dihydro-1H-inden-2-yl)acetamide remains largely uncharacterized in the context of neurodegeneration. This document outlines a hypothetical, yet scientifically rigorous, research framework to investigate N-(2,3-Dihydro-1H-inden-2-yl)acetamide as a novel LRRK2 inhibitor for PD research. We provide a series of validated protocols, from initial biochemical assays to cell-based models of neurodegeneration, to guide researchers in evaluating its therapeutic potential.

Proposed Mechanism of Action

We hypothesize that N-(2,3-Dihydro-1H-inden-2-yl)acetamide acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of LRRK2 and preventing the phosphorylation of its downstream substrates, such as Rab proteins. This inhibition is expected to mitigate the cellular toxicity associated with hyperactive LRRK2, including lysosomal dysfunction and the aggregation of α-synuclein.[3]

Caption: Tiered experimental workflow for compound evaluation.

Protocols

Phase 1: In Vitro LRRK2 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of N-(2,3-Dihydro-1H-inden-2-yl)acetamide on LRRK2 kinase activity and calculate its half-maximal inhibitory concentration (IC50).

Principle: This protocol utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction. [9]A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Materials:

-

Recombinant human LRRK2 (G2019S mutant recommended for higher activity)

-

LRRKtide (a synthetic peptide substrate)

-

N-(2,3-Dihydro-1H-inden-2-yl)acetamide (dissolved in 100% DMSO)

-

Known LRRK2 inhibitor (e.g., LRRK2-IN-1) as a positive control

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

White, low-volume 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of N-(2,3-Dihydro-1H-inden-2-yl)acetamide in 100% DMSO. A typical starting range is from 10 mM to 1 nM.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of test compound dilution or DMSO (vehicle control). [9] * 2 µL of recombinant LRRK2 enzyme diluted in kinase buffer.

-

2 µL of a substrate/ATP mixture (containing LRRKtide and ATP). [9]3. Kinase Reaction: Incubate the plate at room temperature for 120 minutes. [9]4. ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes. [9] * Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. [9] * Incubate at room temperature for 30 minutes. [9]5. Data Acquisition: Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle (0% inhibition) and positive control (100% inhibition) wells.

-

Plot the normalized response versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

| Parameter | Expected Value | Interpretation |

| IC50 | < 1 µM | Potent inhibitor, proceed to Phase 2. |

| IC50 | 1 - 10 µM | Moderate inhibitor, consider optimization. |

| IC50 | > 10 µM | Weak or no inhibition, stop or redesign. |

Phase 2: Cellular LRRK2 Target Engagement Assay

Objective: To confirm that the compound can penetrate the cell membrane and inhibit LRRK2 activity within a cellular context.

Principle: This protocol measures the phosphorylation of LRRK2 at Serine 1292 (pS1292), an autophosphorylation site that serves as a reliable biomarker for kinase activity. [10]A Proximity Ligation Assay (PLA) is used for its high sensitivity in detecting endogenous protein modifications. [10] Materials:

-

HEK293 cells or SH-SY5Y neuroblastoma cells

-

Cell culture medium (DMEM with 10% FBS)

-

Poly-D-lysine coated coverslips or chamber slides

-

N-(2,3-Dihydro-1H-inden-2-yl)acetamide

-

Primary antibodies: Rabbit anti-pS1292-LRRK2 and Mouse anti-total LRRK2

-

Duolink® In Situ PLA® Probes and Detection Reagents (Sigma-Aldrich)

-

Confocal microscope

Procedure:

-

Cell Culture: Seed HEK293 cells onto poly-D-lysine coated coverslips in a 24-well plate at a density of 100,000 cells per well. [10]Culture overnight to allow for attachment. [10]2. Compound Treatment: Treat the cells with a dose-range of N-(2,3-Dihydro-1H-inden-2-yl)acetamide (e.g., 0.1 µM to 10 µM) for 2-4 hours. Include a vehicle control (DMSO).

-

Cell Fixation & Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Proximity Ligation Assay (PLA):

-

Follow the manufacturer's protocol for the Duolink® PLA.

-

Briefly, block the samples, then incubate with the primary antibody cocktail (anti-pS1292-LRRK2 and anti-total LRRK2). [10] * Incubate with PLA probes, which are secondary antibodies conjugated to oligonucleotides. [10] * Ligate the oligonucleotides if the probes are in close proximity (<40 nm). [10] * Amplify the ligated circle via rolling-circle amplification. [10] * Hybridize with fluorescently labeled detection probes. [10]5. Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Image the cells using a confocal microscope. The PLA signal will appear as distinct fluorescent spots.

-

Quantify the number of PLA spots per cell using image analysis software (e.g., ImageJ).

-

Calculate the dose-dependent reduction in the pS1292 PLA signal to determine the half-maximal effective concentration (EC50).

-

| Parameter | Expected Value | Interpretation |

| EC50 | < 5 µM | Good cell permeability and target engagement. Proceed to Phase 3. |

| EC50 | 5 - 20 µM | Moderate cellular activity. Consider permeability issues or off-target effects. |

| EC50 | > 20 µM | Poor cellular activity. Stop or optimize compound properties. |

Phase 3: Neuroprotection in an α-Synuclein Aggregation Model

Objective: To assess whether inhibition of LRRK2 by the compound can protect neurons from the toxic effects of α-synuclein aggregates, a key pathological feature of PD.

Principle: This protocol uses a well-established cell model where exogenous α-synuclein pre-formed fibrils (PFFs) are introduced to cultured neuronal cells. [11][12]These PFFs seed the aggregation of endogenous α-synuclein, leading to cytotoxicity. [11][12]The neuroprotective effect of the compound is measured by assessing cell viability.

Materials:

-

SH-SY5Y neuroblastoma cells

-

Recombinant human α-synuclein monomer

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Procedure:

-

Preparation of α-Synuclein PFFs:

-

Generate PFFs by incubating purified α-synuclein monomer (5 mg/mL in PBS) at 37°C with continuous shaking for 7 days. [12] * Sonicate the fibrils to create smaller, seeding-competent species. [12]The optimal fibril length for seeding is typically under 50nm. [13]2. Cell Treatment:

-

Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells with retinoic acid for 5-7 days to obtain a more neuron-like phenotype.

-

Pre-treat the differentiated cells with a dose-range of N-(2,3-Dihydro-1H-inden-2-yl)acetamide for 2 hours.

-

Add α-synuclein PFFs to the media at a final concentration known to induce toxicity (e.g., 250 nM). [14]Include control wells with monomeric α-synuclein and a no-PFF control. [14]3. Incubation: Incubate the cells for 5-7 days to allow for the formation of intracellular α-synuclein aggregates and subsequent toxicity.

-

-

Cell Viability Assessment:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

-

Data Analysis:

-

Normalize the viability data to the no-PFF treated control cells (100% viability).

-

Determine the percentage of cell death rescued by the compound at each concentration.

-

Plot the percentage of neuroprotection versus compound concentration to evaluate the dose-response relationship.

-

| Outcome | Interpretation |

| Significant dose-dependent rescue of cell viability | The compound is neuroprotective in this PD-relevant model, suggesting that LRRK2 inhibition is a viable strategy to counteract α-synuclein pathology. |

| No significant rescue of cell viability | The compound is not protective in this context. This could indicate that LRRK2 inhibition is not sufficient to block PFF-induced toxicity or that the compound has off-target effects that negate its benefit. |

References

-

Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Bio-protocol. Available at: [Link]

-

Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. JoVE. Available at: [Link]

-

The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers in Neuroscience. Available at: [Link]

-

Observation of α-Synuclein Preformed Fibrils Interacting with SH-SY5Y Neuroblastoma Cell Membranes Using Scanning Ion Conductance Microscopy. ACS Chemical Neuroscience. Available at: [Link]

-

Discovery of novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

-

Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS ONE. Available at: [Link]

-

Recent advances in targeting LRRK2 for Parkinson's disease treatment. Cell & Bioscience. Available at: [Link]

-

Novel therapeutic approaches to target neurodegeneration. British Journal of Pharmacology. Available at: [Link]

-

Targeted drug delivery in neurodegenerative diseases: the role of nanotechnology. Frontiers in Nanotechnology. Available at: [Link]

-

The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Semantic Scholar. Available at: [Link]

-

Preformed fibrils (PFFs) treatment induced α-Syn inclusion... ResearchGate. Available at: [Link]

-

LRRK2 Inhibitors as Promising Treatment for Parkinson's Disease. ACS Medicinal Chemistry Letters. Available at: [Link]

-

N-(2,3-Dihydro-1H-inden-5-yl)acetamide. PubChem. Available at: [Link]

-

Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease. Methods in Molecular Biology. Available at: [Link]

-

Protocol for Generation of Pre-Formed Fibrils from Alpha-Synuclein Monomer. The Michael J. Fox Foundation for Parkinson's Research. Available at: [Link]

-

LRRK2 inhibitors offer new hope for Parkinson’s disease. Front Line Genomics. Available at: [Link]

-

Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. Journal of Medicinal Chemistry. Available at: [Link]

-

The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus. Journal of Biomedical Science. Available at: [Link]

-

Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. Journal of Medicinal Chemistry. Available at: [Link]

-

N-(2,3-dihydro-1H-inden-1-yl)acetamide. PubChem. Available at: [Link]

-

LRRK2 Safety Initiative. The Michael J. Fox Foundation for Parkinson's Research. Available at: [Link]

-

Promising Targets for the Treatment of Neurodegenerative Diseases. Clinical Pharmacology & Therapeutics. Available at: [Link]

-

New clinical trials targeting the LRRK2 gene. Cure Parkinson's. Available at: [Link]

-

Cellular Models of Alpha-Synuclein Aggregation: What Have We Learned and Implications for Future Study. International Journal of Molecular Sciences. Available at: [Link]

-

Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules. Available at: [Link]

-

Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Monitoring α-synuclein Aggregation Induced by Preformed α-synuclein Fibrils in an In Vitro Model System. Experimental Neurobiology. Available at: [Link]

-

N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules. Available at: [Link]

-

N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData. Available at: [Link]

Sources

- 1. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontlinegenomics.com [frontlinegenomics.com]

- 4. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]

- 5. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. LRRK2 Safety Initiative | Parkinson's Disease [michaeljfox.org]

- 8. Discovery of novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Observation of α-Synuclein Preformed Fibrils Interacting with SH-SY5Y Neuroblastoma Cell Membranes Using Scanning Ion Conductance Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular Models of Alpha-Synuclein Aggregation: What Have We Learned and Implications for Future Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. s3.amazonaws.com [s3.amazonaws.com]

- 14. en-journal.org [en-journal.org]

The Versatile Role of N-(2,3-Dihydro-1H-inden-2-yl)acetamide in the Synthesis of Bioactive Molecules: Application Notes and Protocols

The indane scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of bioactive molecules and approved pharmaceuticals.[1] Its rigid, bicyclic framework provides a valuable platform for the spatial presentation of pharmacophoric elements. Among the functionalized indane derivatives, N-(2,3-dihydro-1H-inden-2-yl)acetamide serves as a pivotal intermediate, offering a synthetically tractable handle for the elaboration into more complex, biologically active compounds. This guide provides an in-depth exploration of the synthesis and application of this key building block in drug discovery and development.

The Significance of the Indane Moiety in Bioactive Molecules

The 2-aminoindane framework, from which N-(2,3-dihydro-1H-inden-2-yl)acetamide is derived, is a core component of several neurologically active agents. For instance, rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is used in the treatment of Parkinson's disease and features a related 1-aminoindan structure.[2][3] The constrained conformation of the indane ring system is crucial for its interaction with the enzyme's active site.[2] Derivatives of 2-aminoindane have also been investigated for their potential as dopamine and rotigotin analogues, highlighting the therapeutic potential of this structural class.[4]

Synthesis of N-(2,3-Dihydro-1H-inden-2-yl)acetamide: A Standard Protocol

The preparation of N-(2,3-dihydro-1H-inden-2-yl)acetamide is a straightforward and high-yielding N-acetylation of the corresponding primary amine, 2-aminoindane. This reaction is a fundamental transformation in organic synthesis, providing a stable amide that can be used in subsequent synthetic steps or as a final bioactive compound itself.

Protocol: N-Acetylation of 2-Aminoindane

This protocol details the synthesis of N-(2,3-dihydro-1H-inden-2-yl)acetamide from 2-aminoindane using acetic anhydride.

Materials:

-

2-Aminoindane hydrochloride

-

Acetic anhydride

-

Methanol

-

50 mM Ammonium bicarbonate solution

-

Appropriate glassware and magnetic stirrer

-

Lyophilizer

Procedure: [5]

-

Preparation of Acetylation Reagent: In a fume hood, carefully mix 20 µL of acetic anhydride with 60 µL of methanol.

-

Dissolution of Starting Material: Dissolve approximately 1 nmol of 2-aminoindane hydrochloride in 20 µL of 50 mM ammonium bicarbonate solution in a suitable reaction vessel.

-

Acetylation Reaction: To the solution of 2-aminoindane, add 50 µL of the freshly prepared acetylation reagent.

-

Reaction Time: Allow the reaction to proceed for one hour at room temperature with gentle stirring.

-

Work-up: Lyophilize the reaction mixture to dryness to obtain the crude N-(2,3-dihydro-1H-inden-2-yl)acetamide.

-

Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Acetic Anhydride in Methanol: The use of methanol as a solvent helps to control the reactivity of the acetic anhydride and ensures a homogeneous reaction mixture.

-

Ammonium Bicarbonate: This basic solution neutralizes the hydrochloride salt of the starting material, liberating the free amine for reaction.

-

Lyophilization: This is an effective method for removing volatile reagents and solvents without excessive heating, which could degrade the product.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of N-(2,3-dihydro-1H-inden-2-yl)acetamide.

Application in the Synthesis of Bioactive Molecules

N-(2,3-dihydro-1H-inden-2-yl)acetamide is a versatile building block for the synthesis of a variety of bioactive molecules. The acetamide group can be hydrolyzed to regenerate the amine for further functionalization, or the indane ring itself can be modified.

Precursor to More Complex Amine Derivatives

The N-acetyl group serves as a protecting group for the amine, allowing for chemical modifications at other positions of the indane ring. Subsequent deprotection under acidic or basic conditions can then reveal the amine for further reactions, such as alkylation or coupling to other molecular fragments.

Diagram of Synthetic Strategy:

Caption: General synthetic strategy utilizing N-(2,3-dihydro-1H-inden-2-yl)acetamide.

Analogues with Potential Biological Activity

The direct modification of N-(2,3-dihydro-1H-inden-2-yl)acetamide can lead to novel compounds with interesting biological profiles. For example, the synthesis of derivatives with various substituents on the phenyl ring or modifications of the acetamide group could be explored for activities such as anticancer, anti-inflammatory, or analgesic effects, as has been demonstrated for other acetamide derivatives.[6][7][8]

Characterization Data

The following table summarizes key analytical data for N-(2,3-dihydro-1H-inden-2-yl)acetamide.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| CAS Number | 10408-91-0 | [1] |

| Appearance | Solid | - |

| ¹³C NMR | Refer to spectral databases | [1] |

| ¹H NMR | Refer to spectral databases | - |

Conclusion and Future Perspectives

N-(2,3-dihydro-1H-inden-2-yl)acetamide is a valuable and readily accessible intermediate in medicinal chemistry. Its synthesis from 2-aminoindane is straightforward, and its chemical stability allows for a range of synthetic manipulations. While direct, citable examples of its use as a starting material for named bioactive molecules are not abundant in the readily available literature, the established importance of the 2-aminoindane scaffold strongly suggests its utility. Future research in this area could focus on the systematic exploration of derivatives of N-(2,3-dihydro-1H-inden-2-yl)acetamide to uncover novel therapeutic agents. The development of new synthetic methodologies that utilize this building block will further expand its application in the creation of diverse and potent bioactive molecules.

References

-

PubChem. N-(2,3-dihydro-1H-inden-1-yl)acetamide. Available from: [Link]

-

Figshare. Synthesis of Dopamine, Rotigotin, Ladostigil, Rasagiline Analogues 2-Amino-4,5,6-trimethoxyindane, 1-Amino-5,6,7-trimethoxyindane, and Their Sulfamide Derivatives. 2016. Available from: [Link]

-

PubMed. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Available from: [Link]

-

CDN. N-Terminus Acetylation Protocol. Available from: [Link]

-

PubMed Central. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Available from: [Link]

-

PubMed Central. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]

-

YouTube. Medicinal Chemistry II (07) H1 Antagonist Agents (Part 04) Estamazole, Loratadine, Cetrizine. 2023. Available from: [Link]

-

PubMed Central. Nα Selective Acetylation of Peptides. Available from: [Link]

-

ResearchGate. A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Available from: [Link]

-

IonSource. Acetylation of Peptides and Proteins: Monograph 0003. 2007. Available from: [Link]

-

PubMed. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. 2024. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. 2015. Available from: [Link]

- Google Patents. Method for the synthesis of rasagiline.

-

The Royal Society of Chemistry. supporting info. Available from: [Link]

-

MDPI. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]

- Google Patents. Capping of unprotected amino groups during peptide synthesis.

-

PubMed. Synthesis and pharmacological investigation of azaphthalazinone human histamine H(1) receptor antagonists. 2012. Available from: [Link]

-

RSC Medicinal Chemistry (RSC Publishing). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Available from: [Link]

-

ResearchGate. Chemical structure of selegiline and rasagiline and their metabolites. Available from: [Link]

Sources

- 1. N-(2,3-dihydro-1H-inden-1-yl)acetamide | C11H13NO | CID 302326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. ionsource.com [ionsource.com]

- 6. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

"troubleshooting guide for N-(2,3-Dihydro-1H-inden-2-yl)acetamide experiments"

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and handling of N-(2,3-Dihydro-1H-inden-2-yl)acetamide. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve common experimental challenges effectively.

Section 1: Synthesis & Reaction Issues

This section addresses the core of the synthesis—the acylation of 2-aminoindane. Success here hinges on understanding the interplay between reagents, conditions, and potential side reactions.

Q1: My reaction yield is unexpectedly low or the reaction has failed entirely. What are the most likely causes?

A low or zero yield in the N-acetylation of 2-aminoindane typically points to one of three areas: compromised reagents, suboptimal reaction conditions, or mechanistic impediments.

Causality Analysis: The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen of 2-aminoindane attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride or acetic anhydride).[1] The efficiency of this attack is paramount.

Troubleshooting Steps:

-

Reagent Integrity:

-

2-Aminoindane Quality: 2-Aminoindane can degrade over time, especially if exposed to air and light, leading to oxidation and color change.[2][3] Using old or discolored starting material can significantly reduce the concentration of the active nucleophile. It is recommended to use freshly sourced or purified 2-aminoindane.

-

Acylating Agent Hydrolysis: Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis from atmospheric moisture. This converts them into acetic acid, which will not acylate the amine under standard conditions. Instead, it will form an unreactive ammonium salt. Always use fresh, unopened bottles or freshly distilled reagents.

-

Solvent Anhydrousness: Any moisture in the reaction solvent (e.g., Dichloromethane, THF) will preferentially react with and consume the acylating agent.[4] Ensure solvents are rigorously dried before use.

-

-

Reaction Conditions:

-

Insufficient Base: When using acetyl chloride, a stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) is crucial. Its role is to neutralize the HCl byproduct generated during the reaction.[1] Without a base, the HCl will protonate the starting amine, converting it into an ammonium salt which is no longer nucleophilic, thus halting the reaction. An excess of the amine itself can also act as the base, but this requires using at least two equivalents of the starting amine.

-

Temperature Control: The reaction is typically exothermic. Running the reaction at 0 °C during the addition of the acylating agent helps to control the reaction rate and minimize the formation of side products. After addition, allowing the reaction to warm to room temperature is usually sufficient for completion.

-

Troubleshooting Decision Tree: Low Yield

Caption: Decision workflow for diagnosing low product yield.

Q2: My TLC and NMR show multiple spots/peaks besides my product. What are the likely byproducts?

The presence of multiple byproducts often indicates issues with stoichiometry or reaction control.

Common Byproducts and Their Origin:

-

Diacetylated Amine: While sterically hindered, it's possible under harsh conditions or with a large excess of a highly reactive acylating agent. This is generally a minor product.

-